Ammonium trifluoroacetate

Catalog No.
S671625
CAS No.
3336-58-1
M.F
C2HF3O2.H3N
M. Wt
131.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium trifluoroacetate

CAS Number

3336-58-1

Product Name

Ammonium trifluoroacetate

IUPAC Name

azane;2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3O2.H3N

Molecular Weight

131.05 g/mol

InChI

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3

InChI Key

YCNIBOIOWCTRCL-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.N

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[NH4+]

Catalyst in Organic Synthesis:

Ammonium trifluoroacetate acts as a mild and efficient Lewis acid catalyst in specific organic reactions. Its ability to form Lewis adducts with various functional groups like carbonyls and imides facilitates various chemical transformations, including:

  • Aldol condensations: Plays a crucial role in promoting the formation of carbon-carbon bonds between enolates and carbonyl compounds .
  • Friedel-Crafts reactions: Acts as a catalyst for acylation reactions, promoting the attachment of an acyl group to aromatic rings .
  • Cyclizations: Enables the formation of cyclic structures from various starting materials through intramolecular reactions .

Mobile Phase Additive in Chromatography:

Ammonium trifluoroacetate often serves as an additive in the mobile phase of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for separating chiral molecules. Its ability to interact with chiral stationary phases through weak electrostatic and hydrogen bonding forces allows for the differentiation of enantiomers, molecules that are mirror images of each other:

  • Chiral Racemate Separation: By incorporating ammonium trifluoroacetate into the mobile phase, scientists can achieve separation of racemic mixtures, where both enantiomers are present in equal amounts .

Other Applications:

Beyond the aforementioned uses, ammonium trifluoroacetate finds applications in other areas of scientific research, including:

  • Protein precipitation: Used as a precipitating agent for protein purification and isolation .
  • Electrolyte component: Employed in specific electrochemical studies .

Ammonium trifluoroacetate is a chemical compound with the formula C2H4F3NO2\text{C}_2\text{H}_4\text{F}_3\text{NO}_2. It appears as a white crystalline solid and is known for its hygroscopic properties. This compound is a salt formed from the reaction of trifluoroacetic acid and ammonia. Ammonium trifluoroacetate is notable for its stability and compatibility with various reaction conditions, making it a versatile reagent in organic synthesis and analytical chemistry .

Ammonium trifluoroacetate can act as a catalyst in various organic reactions, particularly in the synthesis of heterocycles. For example, it has been employed in three-component coupling reactions to synthesize dihydropyridines and dihydropyrimidines under mild conditions, yielding high product purity and efficiency . The compound's acidic nature facilitates these reactions, allowing for shorter reaction times and higher yields compared to traditional methods.

Example Reactions

  • Synthesis of Dihydropyridines: Ammonium trifluoroacetate serves as a catalyst, promoting the reaction of aldehydes with amines and alkynes at elevated temperatures .
  • Knoevenagel Condensation: It can also be used in this reaction to form carbon-carbon bonds, showcasing its utility in organic synthesis .

Ammonium trifluoroacetate can be synthesized through several methods:

  • Neutralization Reaction: Mixing trifluoroacetic acid with ammonia or ammonium carbonate results in the formation of ammonium trifluoroacetate.
  • Solid-State Synthesis: This method involves heating a mixture of ammonium bicarbonate and trifluoroacetic acid under controlled conditions, yielding the desired compound with minimal impurities .

Ammonium trifluoroacetate has several applications across different fields:

  • Organic Synthesis: It is widely used as a catalyst for various organic reactions, enhancing yields and reducing reaction times.
  • Analytical Chemistry: The compound is utilized in mass spectrometry as an ionization agent, improving the detection of analytes due to its volatility and stability .
  • Pharmaceutical Research: Its role in synthesizing complex organic molecules makes it valuable in drug development processes.

Several compounds share structural or functional similarities with ammonium trifluoroacetate. Below are some of these compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Trifluoroacetic AcidC2F3O2\text{C}_2\text{F}_3\text{O}_2Strong acid; used for acylation reactions
Ammonium AcetateC2H7NO2\text{C}_2\text{H}_7\text{NO}_2Used as a buffer; less acidic than ammonium trifluoroacetate
Potassium TrifluoroacetateC2F3KO2\text{C}_2\text{F}_3\text{KO}_2More soluble in water; used in various chemical syntheses

Uniqueness of Ammonium Trifluoroacetate

Ammonium trifluoroacetate stands out due to its dual role as both a strong acid and a stable salt. Its ability to act as an efficient catalyst in organic synthesis while maintaining compatibility with various reaction conditions makes it particularly valuable compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (77.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (22.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (71.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

3336-58-1

Dates

Modify: 2023-08-15

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